(5-Bromofuran-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as BFD and is known for its ability to bind to specific receptors in the brain and nervous system. In
Mechanism of Action
The mechanism of action of BFD involves its ability to bind to specific receptors in the brain and nervous system. BFD binds to the GABA-A receptor, which is responsible for inhibiting the activity of neurons in the brain. This results in a decrease in the activity of the nervous system, which can lead to a reduction in anxiety and other neurological symptoms.
Biochemical and Physiological Effects:
BFD has been shown to have several biochemical and physiological effects. Studies have shown that BFD can reduce anxiety and improve mood in animal models. BFD has also been shown to have anticonvulsant and sedative effects. Additionally, BFD has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BFD in lab experiments is its ability to bind to specific receptors in the brain and nervous system. This allows researchers to study the effects of BFD on specific neurological pathways. However, one limitation of using BFD in lab experiments is its low solubility in water, which can make it difficult to administer to animal models.
Future Directions
There are several future directions for research involving BFD. One area of research is the potential use of BFD in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. Another area of research is the development of new synthetic methods for BFD that improve its solubility and bioavailability. Additionally, researchers may explore the use of BFD as a diagnostic tool for certain neurological disorders.
Synthesis Methods
The synthesis of (5-Bromofuran-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone involves several steps. The first step involves the reaction of 5-bromofuran-2-carboxylic acid with thionyl chloride to form 5-bromofuran-2-yl chloride. The second step involves the reaction of 5-bromofuran-2-yl chloride with 4-(tetrahydrothiophen-3-yl)-1,4-diazepane in the presence of potassium carbonate to form this compound.
Scientific Research Applications
BFD has been widely used in scientific research due to its ability to bind to specific receptors in the brain and nervous system. This compound has been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. BFD has also been studied for its potential use as a diagnostic tool for certain neurological disorders.
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2S/c15-13-3-2-12(19-13)14(18)17-6-1-5-16(7-8-17)11-4-9-20-10-11/h2-3,11H,1,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZHQPWZTHXRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(O2)Br)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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